2-(Isocyano(tosyl)methyl)-1H-pyrrole
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Overview
Description
1-Pyrrol-2-yl-1-tosylmethyl isocyanide is a versatile compound in organic chemistry, known for its unique reactivity and utility in various synthetic applications. This compound is a derivative of tosylmethyl isocyanide (TosMIC), which is widely used in the synthesis of heterocyclic compounds due to its ability to act as a one-carbon synthon .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Pyrrol-2-yl-1-tosylmethyl isocyanide can be synthesized through the Van Leusen reaction, which involves the [3+2] cycloaddition of TosMIC with electron-deficient compounds . The reaction typically requires a base, such as potassium hydroxide (KOH), to deprotonate TosMIC, forming a carbanion that subsequently reacts with the electron-deficient compound to form the desired product .
Industrial Production Methods
Industrial production of 1-pyrrol-2-yl-1-tosylmethyl isocyanide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Pyrrol-2-yl-1-tosylmethyl isocyanide undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The compound participates in [3+2] cycloaddition reactions to form polysubstituted pyrroles.
Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the tosyl group.
Common Reagents and Conditions
Bases: Potassium hydroxide (KOH) is commonly used to deprotonate TosMIC.
Solvents: Dichloromethane (CH2Cl2) is often used as a solvent for these reactions.
Major Products
The major products formed from these reactions are polysubstituted pyrroles, which are valuable intermediates in the synthesis of various biologically active compounds .
Scientific Research Applications
1-Pyrrol-2-yl-1-tosylmethyl isocyanide has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-pyrrol-2-yl-1-tosylmethyl isocyanide involves the formation of a carbanion under basic conditions, which then participates in various cycloaddition and substitution reactions . The electron-withdrawing effect of the tosyl group enhances the reactivity of the isocyanide group, facilitating these reactions .
Comparison with Similar Compounds
Similar Compounds
Tosylmethyl Isocyanide (TosMIC): The parent compound, widely used in similar synthetic applications.
Other Isocyanides: Compounds like phenyl isocyanide and methyl isocyanide, which also participate in cycloaddition reactions.
Uniqueness
1-Pyrrol-2-yl-1-tosylmethyl isocyanide is unique due to its ability to form polysubstituted pyrroles through [3+2] cycloaddition reactions, which are not as readily achieved with other isocyanides . This makes it a valuable tool in the synthesis of complex heterocyclic compounds with potential biological activity .
Properties
Molecular Formula |
C13H12N2O2S |
---|---|
Molecular Weight |
260.31 g/mol |
IUPAC Name |
2-[isocyano-(4-methylphenyl)sulfonylmethyl]-1H-pyrrole |
InChI |
InChI=1S/C13H12N2O2S/c1-10-5-7-11(8-6-10)18(16,17)13(14-2)12-4-3-9-15-12/h3-9,13,15H,1H3 |
InChI Key |
DWZDLRDKBZYVRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CN2)[N+]#[C-] |
Origin of Product |
United States |
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